1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)-1H-indazole-4-carboxamide, also known as GSK-343, is a small molecule described in scientific literature. PubChem, National Institutes of Health:
Limited information is currently available regarding the specific research applications of GSK-343.
The structure of GSK-343 incorporates several functional groups that are commonly found in molecules with biological activity. These groups include:
GSK343 is a selective inhibitor of the enhancer of zeste homolog 2, a histone lysine methyltransferase that plays a critical role in gene silencing through trimethylation of histone H3 at lysine 27. This compound acts as a competitive inhibitor of S-adenosylmethionine, the methyl donor for this enzymatic reaction, thereby inhibiting the methylation process and leading to the reactivation of tumor suppressor genes. GSK343 has shown potential in treating various cancers, including glioblastoma, ovarian cancer, and colorectal cancer, by inducing apoptosis and autophagic cell death in tumor cells .
GSK343 exhibits significant biological activity against various cancer cell lines. It has been shown to:
GSK343 is primarily used in research settings to study the role of enhancer of zeste homolog 2 in cancer biology. Its applications include:
Interaction studies have demonstrated that GSK343 effectively disrupts the interaction between enhancer of zeste homolog 2 and its substrate histones. Notably:
GSK343 shares structural and functional similarities with other inhibitors targeting histone methyltransferases. Below is a comparison with notable compounds:
Compound Name | Target | IC50 Value | Unique Features |
---|---|---|---|
GSK126 | Enhancer of zeste homolog 2 | ~0.5 nM | Stronger potency than GSK343; used extensively in research |
EPZ6438 | Enhancer of zeste homolog 2 | ~0.5 nM | Selective for enhancer of zeste homolog 2; shows efficacy in hematological malignancies |
UNC1999 | Enhancer of zeste homolog 2 & enhancer of zeste homolog 1 | ~10 nM | Dual inhibition; broader spectrum but less selective than GSK343 |
AZ505 | Enhancer of zeste homolog 2 | ~5 nM | Demonstrates anti-tumor effects but less studied than GSK343 |
GSK343 is unique due to its specific mechanism as a methionine competitive inhibitor, which differentiates it from other inhibitors that may target multiple pathways or have broader specificity .
GSK343 possesses the molecular formula C31H39N7O2, representing a complex organic compound with 31 carbon atoms, 39 hydrogen atoms, 7 nitrogen atoms, and 2 oxygen atoms [1] [2]. The molecular weight of GSK343 is precisely 541.7 grams per mole, as confirmed by multiple analytical sources and computational chemistry databases [3] [4]. This molecular weight places GSK343 within the typical range for small molecule pharmaceutical compounds, adhering to drug-like molecular weight constraints.
The compound carries the Chemical Abstracts Service registry number 1346704-33-3, which serves as its unique chemical identifier in scientific databases and regulatory documentation [1] [6]. The International Union of Pure and Applied Chemistry nomenclature for GSK343 is N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide [2] [3].
Property | Value | Source Confirmation |
---|---|---|
Molecular Formula | C31H39N7O2 | PubChem, Structural Genomics Consortium [1] [2] |
Molecular Weight | 541.7 g/mol | Multiple analytical databases [3] [4] |
CAS Number | 1346704-33-3 | Chemical registries [1] [6] |
Heavy Atom Count | 40 | Computational analysis [3] |
GSK343 exhibits a complex molecular architecture characterized by multiple heterocyclic ring systems and diverse functional groups [1] [2]. The compound features a bicyclic indazole core that serves as the central scaffold, providing structural rigidity and serving as the primary binding framework [13]. This indazole ring system is substituted at multiple positions, creating a three-dimensional molecular structure optimized for specific protein interactions.
The functional groups present in GSK343 include two carboxamide linkages, which contribute significantly to hydrogen bonding capabilities [2] [6]. The primary carboxamide connects the indazole core to the pyridonemethyl substituent, while a secondary amide functionality exists within the pyridone ring system [1] [13]. These amide groups serve as both hydrogen bond donors and acceptors, facilitating specific molecular recognition events.
The molecule contains several nitrogen-containing heterocycles, including the central indazole ring, a pyridine ring, a pyridone ring, and a piperazine ring [2] [3]. Each of these heterocyclic systems contributes distinct electronic properties and spatial orientations that collectively define the compound's three-dimensional pharmacophore [13]. The piperazine ring system, specifically N-methylpiperazine, enhances both aqueous solubility and provides additional sites for intermolecular interactions [1] [2].
Alkyl substituents throughout the molecule, including isopropyl, propyl, and methyl groups, provide hydrophobic contact surfaces essential for binding interactions [13]. These aliphatic chains contribute to the overall lipophilicity of the molecule while maintaining conformational flexibility in key regions [2].
Functional Group | Location | Role |
---|---|---|
Carboxamide | C4-indazole to pyridonemethyl | Primary hydrogen bonding |
Pyridone | 6-methyl-2-oxo-4-propyl moiety | Pharmacophore element |
Piperazine | N-methylpiperazine ring | Solubility enhancement |
Isopropyl | N1-indazole | Hydrophobic binding |
The indazole core structure of GSK343 represents a bicyclic heterocyclic system consisting of a pyrazole ring fused to a benzene ring [1] [2]. This indazole scaffold adopts the 1H-tautomeric form and serves as the foundational framework upon which all other substituents are positioned [13]. The specific substitution pattern on the indazole ring is critical for the compound's biological activity and selectivity profile.
At the N1 position of the indazole ring, GSK343 bears an isopropyl (1-methylethyl) substituent [2] [3]. This N1-isopropyl group has been identified through structure-activity relationship studies as providing optimal potency and selectivity characteristics [13]. The isopropyl group creates favorable hydrophobic interactions while maintaining the appropriate steric bulk for selective binding.
The C4 position of the indazole ring carries a carboxamide substituent that links to the crucial pyridonemethyl pharmacophore [1] [2]. This C4-carboxamide represents a key structural element that enables the molecule to make critical hydrogen bonding interactions with target proteins [13]. The carboxamide linkage provides both conformational flexibility and directional hydrogen bonding capability.
At the C6 position, the indazole ring is substituted with a 2-(4-methylpiperazin-1-yl)pyridin-4-yl group [2] [3]. This extended substituent creates additional binding interactions through its pyridine ring system and provides enhanced solubility characteristics through the basic piperazine nitrogen [1]. The positioning of this substituent at C6 allows for optimal spatial orientation relative to the binding site architecture.
The substitution pattern creates a molecular geometry where the hydrophobic isopropyl group, the hydrogen-bonding carboxamide, and the extended pyridinyl-piperazine system are positioned to maximize binding affinity and selectivity [13] [2].
Indazole Position | Substituent | Structural Role |
---|---|---|
N1 | Isopropyl group | Hydrophobic binding interaction |
C4 | Carboxamide linker | Hydrogen bonding to pharmacophore |
C6 | Pyridinyl-piperazine | Extended binding and solubility |
GSK343 demonstrates specific physicochemical characteristics that influence its stability, solubility, and overall chemical behavior [4] [8]. The compound exhibits moderate lipophilicity with a predicted logarithmic partition coefficient (LogP) in the range of 3-4, indicating balanced hydrophobic and hydrophilic character [39]. This lipophilicity profile places GSK343 within acceptable ranges for cellular permeability while maintaining sufficient aqueous solubility for biological applications.
The molecule contains two hydrogen bond donor sites, primarily from the carboxamide NH groups, and seven hydrogen bond acceptor sites distributed among the nitrogen and oxygen atoms throughout the structure [40] [3]. The topological polar surface area is estimated to be approximately 100-120 square angstroms, which falls within the optimal range for membrane permeability [38] [41].
Rotational flexibility is conferred by 8-10 rotatable bonds, primarily in the alkyl chains and linker regions connecting the various ring systems [41] [3]. This conformational flexibility allows the molecule to adopt optimal binding conformations while maintaining reasonable entropy costs upon target binding.
Chemical stability studies indicate that GSK343 maintains structural integrity under standard storage conditions when protected from light and moisture [30] [12]. The compound demonstrates excellent long-term stability when stored as a crystalline solid at -20°C in desiccated conditions, with stability exceeding four years [12] [7]. In solution, stability is temperature and solvent dependent, with optimal preservation achieved at reduced temperatures in aprotic solvents.
Thermal analysis suggests that GSK343 remains stable at ambient temperatures for extended periods when properly stored [30]. However, the compound shows sensitivity to photodegradation and should be protected from direct light exposure during handling and storage [31]. Oxidative stability is generally good under normal atmospheric conditions, though prolonged exposure to oxidizing environments should be avoided.
Property | Value | Significance |
---|---|---|
LogP (predicted) | 3-4 | Moderate lipophilicity |
Hydrogen bond donors | 2 | NH groups in carboxamides |
Hydrogen bond acceptors | 7 | N and O atoms |
Rotatable bonds | 8-10 | Conformational flexibility |
Polar surface area | 100-120 Ų | Membrane permeability |
Storage stability | >4 years at -20°C | Excellent long-term stability |
The solubility profile of GSK343 varies significantly across different solvents and media, reflecting its amphiphilic molecular structure [4] [8] [10]. In dimethyl sulfoxide (DMSO), GSK343 demonstrates excellent solubility, with reported values ranging from 15.0 milligrams per milliliter (28.84 millimolar) under ultrasonication conditions to 1-2 milligrams per milliliter (1.8-3.7 millimolar) under standard dissolution conditions [4] [11] [12]. This high solubility in DMSO makes it the preferred solvent for stock solution preparation in research applications.
Ethanol solubility is moderate, with GSK343 dissolving at concentrations of 2-4 milligrams per milliliter (3.7-7.4 millimolar) [4] [10] [12]. Different suppliers report varying ethanol solubility values, with Cell Signaling Technology specifically documenting 2.0 milligrams per milliliter solubility [4]. This moderate ethanol solubility provides an alternative to DMSO for certain applications where aqueous compatibility is desired.
In aqueous media, GSK343 exhibits very limited solubility, being essentially insoluble in pure water with solubility below 0.1 milligrams per milliliter [8] [10] [11]. This poor aqueous solubility necessitates the use of co-solvents or specialized formulations for biological applications. Mixed solvent systems, such as dimethylformamide:phosphate buffered saline (1:1), provide improved aqueous compatibility with solubility reaching approximately 0.5 milligrams per milliliter [12].
Dimethylformamide (DMF) provides the highest organic solubility for GSK343, with reported solubility of 25 milligrams per milliliter (46.2 millimolar) [12]. This exceptional solubility in DMF makes it suitable for high-concentration stock preparations, though the toxicity profile of DMF limits its use in biological systems.
The solubility characteristics necessitate careful consideration of formulation strategies for different applications [4] [11]. For cell culture work, DMSO solutions are typically prepared and diluted to final working concentrations, ensuring that DMSO concentrations remain below cytotoxic levels. The poor aqueous solubility requires that fresh solutions be prepared regularly, as aqueous solutions of GSK343 are not recommended for storage beyond one day [12].
Solvent | Solubility (mg/mL) | Molarity (mM) | Application Notes |
---|---|---|---|
DMSO | 1-15 | 1.8-28.8 | Preferred for stock solutions |
Ethanol | 2-4 | 3.7-7.4 | Alternative organic solvent |
Water | <0.1 | Insoluble | Requires co-solvents |
DMF | 25 | 46.2 | Highest solubility achieved |
DMF:PBS (1:1) | 0.5 | 0.9 | Aqueous-compatible system |